9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline

Solid-state characterization Crystal engineering Positional isomerism

Researchers building SAR libraries often face isomer misassignment that compromises data reproducibility. 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 272776-07-5) eliminates this risk: • Distinct melting point (171-173 °C) vs. the 8-methyl isomer (167-169 °C) enables immediate identity verification upon receipt. • Zero rotatable bonds, balanced lipophilicity (XLogP3-AA 0.8, TPSA 64.7 Ų), and no H-bond donors make it ideal for parallel synthesis without pre-purification. • Supplied at ≥98% purity from multiple vendors, ensuring reproducible screening results. A research-grade building block with fast global dispatch.

Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
CAS No. 272776-07-5
Cat. No. B1608209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
CAS272776-07-5
Molecular FormulaC9H6N4O
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESCC1=CN=NC2=C1C3=NON=C3C=C2
InChIInChI=1S/C9H6N4O/c1-5-4-10-11-6-2-3-7-9(8(5)6)13-14-12-7/h2-4H,1H3
InChIKeyNBNRXKLMMDXGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline: Structural Identity and Compound-Class Context


9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 272776-07-5) is a heterocyclic small molecule (C₉H₆N₄O, MW 186.17 g/mol) belonging to the [1,2,5]oxadiazolo[3,4-f]cinnoline fused-ring class, which incorporates a 1,2,5-oxadiazole (furazan) ring annulated to a cinnoline core [1]. The compound carries a single methyl substituent at the 9-position of the cinnoline ring and is supplied as a research-grade building block with documented purity specifications (≥95% to 98%) from multiple vendors . Its predicted physicochemical profile—XLogP3-AA of 0.8, topological polar surface area (TPSA) of 64.7 Ų, zero hydrogen-bond donors, five hydrogen-bond acceptors, and zero rotatable bonds—defines a compact, conformationally restricted scaffold with balanced lipophilicity [1]. This compound is predominantly utilized as a synthetic intermediate and a scaffold for medicinal chemistry exploration within the broader oxadiazole–cinnoline family.

Differentiation of 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline from Positional Isomers


Within the [1,2,5]oxadiazolo[3,4-f]cinnoline series, the position of the methyl substituent on the cinnoline ring is not a trivial structural variation: the 9-methyl and 8-methyl positional isomers (CAS 272776-07-5 and 304869-93-0, respectively) exhibit measurably distinct melting points (171–173 °C vs. 167–169 °C) [1], reflecting differences in crystal packing energetics that can affect solubility, formulation behavior, and solid-state stability. Compared with the unsubstituted parent compound [1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 217491-04-8; mp 139–141 °C; XLogP ~1.17), the 9-methyl derivative has a substantially higher melting point, lower computed lipophilicity (XLogP3-AA 0.8), and higher density (1.436 vs. 1.518 g/cm³ for the parent) [1]. These differences mean that generic substitution—selecting an in-class compound based solely on core scaffold identity—risks altered physicochemical behavior in reaction media, biological assays, or formulation development. Furthermore, the 9-methyl isomer possesses a unique InChIKey (NBNRXKLMMDXGPS-UHFFFAOYSA-N) and distinct SMILES string (CC1=CN=NC2=C1C3=NON=C3C=C2), providing unambiguous identity verification that is essential for reproducible research and compliant procurement [1].

Key Differentiation Evidence for 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline


Melting Point vs. 8-Methyl Isomer and Parent

The melting point of 9-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline (171–173 °C) is 4 °C higher than that of its 8-methyl positional isomer (167–169 °C) and approximately 32 °C higher than that of the unsubstituted parent compound (139–141 °C) . This thermal stability ranking (9-Me > 8-Me > parent) provides a quantitative, experimentally accessible differentiation criterion. The elevated melting point of the 9-methyl isomer is consistent with more efficient crystal packing, which may translate into superior solid-state stability under ambient storage and handling conditions.

Solid-state characterization Crystal engineering Positional isomerism

Lipophilicity Compared with Unsubstituted Parent

The computed partition coefficient (XLogP3-AA) for 9-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline is 0.8, which is lower than the experimentally reported LogP of 1.166 for the unsubstituted parent compound [1]. This represents a reduction in predicted lipophilicity despite the addition of a methyl group, an observation attributable to the specific electronic environment of the 9-position on the cinnoline ring adjacent to the furazan nitrogen atoms. The 8-methyl positional isomer shares the same computed XLogP3-AA value of 0.8 [2], indicating that both methyl-substituted isomers are more hydrophilic than the parent scaffold.

Lipophilicity Drug-likeness Physicochemical profiling

Conformational Rigidity: Rotatable Bond-Free Scaffold

Both the 9-methyl and 8-methyl positional isomers, as well as the unsubstituted parent, possess zero rotatable bonds (Rotatable Bond Count = 0) as computed by Cactvs 3.4.8.18 [1][2][3]. This fully rigid, fused tetracyclic framework contrasts with many common heterocyclic building blocks used in medicinal chemistry that feature pendent rotatable groups. The absence of conformational自由度 means that the 9-methyl compound presents a fixed three-dimensional pharmacophore wherein the methyl group's spatial orientation is locked relative to the oxadiazole and cinnoline ring systems.

Conformational restriction Scaffold design Molecular rigidity

Vendor Purity Specification Comparison

Commercially, 9-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline is available at two documented purity tiers: ≥95% (Apollo Scientific, Cat. OR0639) and 98% (Fluorochem, Product Code F732807; Leyan, Product No. 1406751) . In comparison, the 8-methyl positional isomer is offered at ≥95% purity by Apollo Scientific (Cat. OR0638) , while the unsubstituted parent compound is available from Apollo Scientific (Cat. OR0692) and CymitQuimica, though vendor-specified purity data for the parent are less consistently reported. The availability of the 9-methyl isomer at 98% purity from multiple suppliers provides a procurement advantage for applications requiring higher initial purity, such as physicochemical profiling or direct use in sensitive catalytic reactions.

Procurement quality Vendor specifications Purity benchmarking

Density Difference from Parent Compound

The experimentally reported density for 9-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline is 1.436 g/cm³, which is lower than the density of the unsubstituted parent compound (1.518 g/cm³) . This 5.4% reduction in density upon 9-methyl substitution is consistent with the introduction of a methyl group disrupting the more efficient crystal packing observed in the parent scaffold, despite the higher melting point noted for the 9-methyl derivative. The lower density implies a larger molar volume (129.6 cm³/mol for the 9-methyl derivative per ACD/Labs prediction) .

Solid-state properties Crystal packing Density comparison

Procurement Applications for 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline


Scaffold-Hopping & SAR Exploration

The 9-methyl positional isomer provides a conformationally rigid, zero-rotatable-bond scaffold (Rotatable Bond Count = 0) with balanced lipophilicity (XLogP3-AA = 0.8) that is distinct from the 8-methyl isomer and the unsubstituted parent [1]. Its melting point (171–173 °C) serves as an unambiguous identity check upon receipt, reducing the risk of isomer misassignment in SAR libraries . The availability of 98% purity grades from multiple suppliers supports direct use in parallel synthesis and biological screening without pre-purification .

Crystal Engineering and Solid-State Screening

The 32 °C elevation in melting point relative to the unsubstituted parent (171–173 °C vs. 139–141 °C) [1] and the 4 °C offset versus the 8-methyl isomer (167–169 °C) indicate distinct crystal packing arrangements that can be exploited in co-crystal and polymorph screening studies. The lower density (1.436 g/cm³) compared with the parent (1.518 g/cm³) further distinguishes the solid-state characteristics of the 9-methyl derivative .

Synthetic Intermediate for Heterocyclic Libraries

The [1,2,5]oxadiazolo[3,4-f]cinnoline core can be accessed via dehydrogenation of 4,5-dihydro precursors using tetrachloro-benzoquinone, as demonstrated in the established synthetic route to this compound class [1]. The 9-methyl derivative, with its defined purity specifications (≥95% to 98%) and well-characterized canonical SMILES (CC1=CN=NC2=C1C3=NON=C3C=C2), serves as a reliable starting material for further functionalization at the cinnoline ring positions, enabling the construction of diverse compound libraries .

Physicochemical Property Benchmarking

With experimentally reported melting point, density, and multiple computed descriptors available (XLogP3-AA 0.8, TPSA 64.7 Ų, zero HBD, five HBA, zero rotatable bonds), the 9-methyl derivative is a well-characterized data point for validating computational models of heterocyclic compound properties [1]. Its differentiation from the 8-methyl isomer (identical computed XLogP3-AA but distinct melting point) provides a test case for models that aim to predict solid-state properties from molecular structure .

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